molecular formula C21H31N3O3 B12059259 (S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide

(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide

Cat. No.: B12059259
M. Wt: 373.5 g/mol
InChI Key: DULOQBOELOOGIJ-HKUYNNGSSA-N
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Description

“(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide” is a chiral molecule with a complex structure. Let’s break it down:

  • The “S” designation indicates the stereochemistry (chirality) of the molecule.
  • The compound contains a pyrrolidine ring, a carboxamide group, and a substituted benzylidene moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of an appropriate amine with a substituted benzaldehyde. The stereochemistry is crucial during this step to obtain the desired enantiomer.

Reaction Conditions:
  • The reaction typically occurs under mild conditions, using a suitable solvent (e.g., ethanol or dichloromethane).
  • Acid or base catalysis may be employed to facilitate the imine formation.
  • Purification methods, such as column chromatography, are essential to isolate the desired product.

Industrial Production: While industrial-scale production details are scarce, laboratories often synthesize this compound for research purposes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The benzylidene moiety can undergo oxidation, leading to the formation of an aldehyde or carboxylic acid.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: The butyl group can participate in substitution reactions (e.g., nucleophilic substitution).

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.

Major Products:
  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: The corresponding amine.
  • Substitution: Butyl-substituted derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and stereochemistry.

    Industry: Potential use as a chiral building block.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Remember, research on this compound is ongoing, and new findings may emerge

: Example reference (not an actual source). For accurate citations, refer to peer-reviewed articles or databases.

Properties

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

IUPAC Name

(2S)-N-butyl-1-[(2S)-2-[(2-hydroxyphenyl)methylideneamino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H31N3O3/c1-4-5-12-22-20(26)17-10-8-13-24(17)21(27)19(15(2)3)23-14-16-9-6-7-11-18(16)25/h6-7,9,11,14-15,17,19,25H,4-5,8,10,12-13H2,1-3H3,(H,22,26)/t17-,19-/m0/s1

InChI Key

DULOQBOELOOGIJ-HKUYNNGSSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N=CC2=CC=CC=C2O

Canonical SMILES

CCCCNC(=O)C1CCCN1C(=O)C(C(C)C)N=CC2=CC=CC=C2O

Origin of Product

United States

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